H-8 dihydrochloride

Catalog No.
S529722
CAS No.
113276-94-1
M.F
C12H17Cl2N3O2S
M. Wt
338.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-8 dihydrochloride

CAS Number

113276-94-1

Product Name

H-8 dihydrochloride

IUPAC Name

N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide;dihydrochloride

Molecular Formula

C12H17Cl2N3O2S

Molecular Weight

338.3 g/mol

InChI

InChI=1S/C12H15N3O2S.2ClH/c1-13-7-8-15-18(16,17)12-4-2-3-10-9-14-6-5-11(10)12;;/h2-6,9,13,15H,7-8H2,1H3;2*1H

InChI Key

RJJLZYZEVNCZIW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

H8; H8 dihydrochloride.

Canonical SMILES

CNCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2.Cl.Cl

The exact mass of the compound N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride is 337.0419 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

H-8 is an isoquinolinesulfonamide-based, cell-permeable, and reversible inhibitor of cyclic nucleotide-dependent protein kinases. It acts as an ATP-competitive inhibitor, primarily targeting protein kinase A (PKA) and protein kinase G (PKG), with lower potency against protein kinase C (PKC) and myosin light chain kinase (MLCK). Supplied as a dihydrochloride salt, this form is selected for its enhanced aqueous solubility, facilitating the preparation of stable, high-concentration stock solutions for use in cellular and biochemical assays.

Selecting a kinase inhibitor based on class alone introduces significant experimental variability. Close structural analogs, such as H-7, exhibit distinct kinase selectivity profiles; H-7 is a more potent inhibitor of protein kinase C, whereas H-8 preferentially inhibits cyclic nucleotide-dependent kinases like PKA and PKG. This differential potency is critical for achieving reproducible and on-target results in signal transduction studies. Furthermore, substituting the dihydrochloride salt form for a free base or a different salt can alter solubility and handling characteristics, complicating stock solution preparation and affecting bioavailability in cellular assays. Broad-spectrum inhibitors like Staurosporine, while potent, lack the specific inhibitory pattern of H-8 and can produce widespread off-target effects, making them unsuitable for targeted pathway analysis.

Differentiated Kinase Selectivity: Preferential Inhibition of PKA/PKG Over PKC vs. H-7

In a foundational comparative study of isoquinolinesulfonamide inhibitors, H-8 demonstrated preferential inhibition of cyclic nucleotide-dependent kinases over Protein Kinase C (PKC). H-8 exhibited a Ki of 1.2 µM for PKA and 0.48 µM for PKG, while its Ki for PKC was significantly higher at 15 µM. In contrast, the close structural analog H-7 was identified as the most potent PKC inhibitor in the series, with a Ki of 6.0 µM, while showing lower potency for PKA (Ki = 3.0 µM) and PKG (Ki = 5.8 µM).

Evidence DimensionInhibitor Constant (Ki)
Target Compound DataH-8: 1.2 µM (PKA), 0.48 µM (PKG), 15 µM (PKC)
Comparator Or BaselineH-7: 3.0 µM (PKA), 5.8 µM (PKG), 6.0 µM (PKC)
Quantified DifferenceH-8 is 2.5x more potent against PKA and 12.5x more potent against PKG than H-7. H-7 is 2.5x more potent against PKC than H-8.
ConditionsEnzyme inhibition assay with purified kinases, competitive against ATP.

This distinct selectivity profile allows for the targeted inhibition of cAMP- and cGMP-mediated pathways with minimal confounding activity on the PKC pathway, a critical requirement for specific signal transduction research.

Handling & Processability Advantage: Confirmed Aqueous Solubility of the Dihydrochloride Salt

The dihydrochloride salt form of H-8 is specified to ensure high solubility in aqueous buffers, a critical parameter for processability in laboratory workflows. Technical datasheets from multiple reputable suppliers confirm its solubility in aqueous solutions, such as PBS (pH 7.2), at concentrations of 10 mg/mL. This is a significant handling advantage over the free base form, which typically exhibits poor aqueous solubility, simplifying the preparation of high-concentration, sterile-filtered stock solutions without requiring high concentrations of organic solvents like DMSO.

Evidence DimensionAqueous Solubility
Target Compound Data10 mg/mL in PBS (pH 7.2)
Comparator Or BaselineFree base form (typically low aqueous solubility)
Quantified DifferenceHigh solubility enables concentrated aqueous stock solutions, reducing the required volume of organic solvents in final assay conditions.
ConditionsSolubility in standard laboratory buffers (PBS, water).

Procuring the dihydrochloride salt mitigates risks of compound precipitation, improves experimental reproducibility, and minimizes solvent-induced artifacts in sensitive cell culture models.

Mechanism of Action: Direct, Reversible, and ATP-Competitive Inhibition

Kinetic analysis confirms that H-8's inhibitory effect is due to a direct and reversible interaction with the kinase active site. The inhibition is competitive with respect to ATP, indicating that H-8 binds to the ATP-binding pocket of the kinase catalytic subunit. This mode of action is consistent across the targeted kinases, including both the holoenzyme and the isolated catalytic subunit. This contrasts with non-specific or irreversible inhibitors, providing a predictable and controllable mechanism for modulating kinase activity.

Evidence DimensionInhibition Mechanism vs. ATP
Target Compound DataCompetitive
Comparator Or BaselineNon-competitive or irreversible inhibitors
Quantified DifferenceN/A (Qualitative mechanistic difference)
ConditionsKinetic enzyme assays using purified protein kinases.

A well-defined, reversible, ATP-competitive mechanism ensures that the inhibitory effect can be washed out and that results are directly comparable to studies using other ATP-competitive inhibitors, aiding in experimental design and data interpretation.

Dissecting cAMP- vs. cGMP-Mediated Signaling

Due to its potent inhibition of both PKA (Ki = 1.2 µM) and PKG (Ki = 0.48 µM), H-8 is a suitable tool for studies aiming to block downstream effects of both cAMP and cGMP signaling pathways simultaneously. Its weaker effect on PKC (Ki = 15 µM) makes it preferable to H-7 when trying to isolate the effects of cyclic nucleotide signaling from diacylglycerol/Ca2+ pathways.

Preparation of High-Concentration Aqueous Stocks for Cellular Assays

The confirmed solubility of H-8 dihydrochloride at 10 mg/mL in aqueous buffers like PBS facilitates the preparation of concentrated stock solutions. This is essential for cell-based experiments where the final concentration of organic solvents like DMSO must be kept to a minimum (e.g., <0.1%) to avoid cellular toxicity or off-target effects, a common challenge when using inhibitors with poor aqueous solubility.

Investigating Smooth Muscle Relaxation Mechanisms

The relaxation of smooth muscle is regulated by the interplay of PKA, PKG, and MLCK. H-8's specific inhibitory profile against these kinases (Ki values of 1.2 µM, 0.48 µM, and 68 µM, respectively) allows researchers to probe the relative contributions of cyclic nucleotide-dependent pathways versus calcium/calmodulin-dependent MLCK activity in vascular and other smooth muscle tissues.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

337.0418534 Da

Monoisotopic Mass

337.0418534 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Niisato N, Ito Y, Marunaka Y. Effects of PKA inhibitors, H-compounds, on epithelial Na+ channels via PKA-independent mechanisms. Life Sci. 1999;65(10):PL109-14. PubMed PMID: 10499877.
2: Kraus D, Jäger A, Abuduwali N, Deschner J, Lossdörfer S. Intermittent PTH(1-34) signals through protein kinase A to regulate osteoprotegerin production in human periodontal ligament cells in vitro. Clin Oral Investig. 2012 Apr;16(2):611-8. doi: 10.1007/s00784-011-0541-z. Epub 2011 Mar 29. PubMed PMID: 22186940.
3: De Jonge HR, Tilly BC, Hogema BM, Pfau DJ, Kelley CA, Kelley MH, Melita AM, Morris MT, Viola RM, Forrest JN Jr. cGMP inhibition of type 3 phosphodiesterase is the major mechanism by which C-type natriuretic peptide activates CFTR in the shark rectal gland. Am J Physiol Cell Physiol. 2014 Feb 15;306(4):C343-53. doi: 10.1152/ajpcell.00326.2013. Epub 2013 Nov 20. PubMed PMID: 24259420; PubMed Central PMCID: PMC3919979.
4: Hirai H, Ikeuchi Y, Okada Y. The contribution of PKA to the excitatory mechanism of adenosine in guinea pig superior colliculus slices. Neurosci Lett. 1994 Nov 21;182(1):33-6. PubMed PMID: 7891883.
5: Murakami K, Arai T. [A selective inhibitor of cAMP-dependent protein kinase isolated from an alkalophilic strain of Bacillus species]. Nihon Saikingaku Zasshi. 1989 Nov;44(6):789-96. Japanese. PubMed PMID: 2621791.
6: Yonemaru M, Kasuga I, Kusumoto H, Kiyokawa H, Kuwabara S, Ichinose Y, Toyama K. Protein kinase inhibitor attenuates an increase in endothelial monolayer permeability induced by tumour necrosis factor-alpha. Respirology. 1997 Mar;2(1):63-9. PubMed PMID: 9424406.
7: Santhosh KT, Elkhateeb O, Nolette N, Outbih O, Halayko AJ, Dakshinamurti S. Milrinone attenuates thromboxane receptor-mediated hyperresponsiveness in hypoxic pulmonary arterial myocytes. Br J Pharmacol. 2011 Jul;163(6):1223-36. doi: 10.1111/j.1476-5381.2011.01306.x. PubMed PMID: 21385177; PubMed Central PMCID: PMC3144536.
8: Wolf M, Jäger A, Abuduwali N, Götz W, Lossdörfer S. Continuous PTH modulates alkaline phosphatase activity in human PDL cells via protein kinase C dependent pathways in vitro. Ann Anat. 2013 Oct;195(5):455-60. doi: 10.1016/j.aanat.2013.04.006. Epub 2013 May 13. PubMed PMID: 23742978.
9: Jarvis BW, Qureshi N. Inhibition of lipopolysaccharide-induced transcription factor Sp1 binding by spectrally pure diphosphoryl lipid A from Rhodobacter sphaeroides, protein kinase inhibitor H-8, and dexamethasone. Infect Immun. 1997 May;65(5):1640-3. PubMed PMID: 9125541; PubMed Central PMCID: PMC175189.
10: Gillette MA, Dacheux RF. Protein kinase modulation of GABAA currents in rabbit retinal rod bipolar cells. J Neurophysiol. 1996 Nov;76(5):3070-86. PubMed PMID: 8930256.
11: Xiao Gh, Falkner KC, Xie Y, Lindahl RG, Prough RA. cAMP-dependent negative regulation of rat aldehyde dehydrogenase class 3 gene expression. J Biol Chem. 1997 Feb 7;272(6):3238-45. PubMed PMID: 9013560.
12: Zhang W, Han XY, Wong SM, Takeuchi H. Effects of inhibitors for intracellular signal transduction systems on the inward current produced by GABA in a snail neuron. Gen Pharmacol. 1998 Feb;30(2):221-5. PubMed PMID: 9502177.
13: Maggi CA, Santicioli P, Giuliani S. Protein kinase A inhibitors selectively inhibit the tonic contraction of the guinea pig ureter to high potassium. Gen Pharmacol. 1996 Mar;27(2):341-8. PubMed PMID: 8919654.
14: Selvaraj NG, Prasad R, Goldstein JL, Rao MC. Evidence for the presence of cGMP-dependent protein kinase-II in human distal colon and in T84, the colonic cell line. Biochim Biophys Acta. 2000 Oct 20;1498(1):32-43. PubMed PMID: 11042348.
15: Wang H, Ye Y, Zhu M, Cho C. Increased interleukin-8 expression by cigarette smoke extract in endothelial cells. Environ Toxicol Pharmacol. 2000 Dec;9(1-2):19-23. PubMed PMID: 11137464.
16: Motoyashiki T, Morita T, Ueki H. Involvement of the rapid increase in cAMP content in the vanadate-stimulated release of lipoprotein lipase activity from rat fat pads. Biol Pharm Bull. 1996 Nov;19(11):1412-6. PubMed PMID: 8951155.
17: Poueymirou WT, Schultz RM. Regulation of mouse preimplantation development: inhibition of synthesis of proteins in the two-cell embryo that require transcription by inhibitors of cAMP-dependent protein kinase. Dev Biol. 1989 Jun;133(2):588-99. PubMed PMID: 2543602.
18: Lee YS, Chuong CM. Activation of protein kinase A is a pivotal step involved in both BMP-2- and cyclic AMP-induced chondrogenesis. J Cell Physiol. 1997 Feb;170(2):153-65. PubMed PMID: 9009144.
19: Gwosdow AR, O'Connell NA, Abou-Samra AB. Interleukin-1 increases protein kinase A activity by a cAMP-independent mechanism in AtT-20 cells. Am J Physiol. 1994 Jan;266(1 Pt 1):E79-84. PubMed PMID: 7508195.
20: Chen CC, Chiu KT, Sun YT, Chen WC. Role of the cyclic AMP-protein kinase A pathway in lipopolysaccharide-induced nitric oxide synthase expression in RAW 264.7 macrophages. Involvement of cyclooxygenase-2. J Biol Chem. 1999 Oct 29;274(44):31559-64. PubMed PMID: 10531359.

Explore Compound Types